molecular formula C5H3ClFN B074285 5-Chloro-2-fluoropyridine CAS No. 1480-65-5

5-Chloro-2-fluoropyridine

Cat. No.: B074285
CAS No.: 1480-65-5
M. Wt: 131.53 g/mol
InChI Key: ZULRQGBHWBQPFE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridine: is a heterocyclic aromatic compound with the molecular formula C5H3ClFN . It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by chlorine and fluorine atoms, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the direct fluorination of 5-chloropyridine using fluorinating agents such as potassium fluoride in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems and advanced purification techniques like distillation and crystallization helps in obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-fluoropyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoropyridine depends on its application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and selectivity towards molecular targets, making it an effective component in drug design .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 3-Chloro-6-fluoropyridine
  • 2-Fluoro-5-chloropyridine

Uniqueness: 5-Chloro-2-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its isomers and analogs .

Properties

IUPAC Name

5-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRQGBHWBQPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323333
Record name 5-Chloro-2-fluoropyridine
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Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-65-5
Record name 5-Chloro-2-fluoropyridine
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Record name 5-Chloro-2-fluoropyridine
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Record name 5-Chloro-2-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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